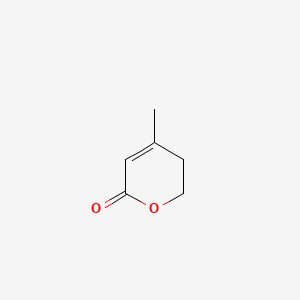

2H-Pyran-2-one, 5,6-dihydro-4-methyl-

Description

The compound 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, also known by its IUPAC name 4-methyl-5,6-dihydro-2H-pyran-2-one, is a heterocyclic organic compound. smolecule.comachemblock.comsigmaaldrich.com It belongs to the pyranone class, which are unsaturated six-membered rings containing one oxygen atom and a ketone functional group. wikipedia.org The structure of this specific molecule features a dihydropyranone core with a methyl group attached at the fourth position. smolecule.com

Table 1: Chemical and Physical Properties of 2H-Pyran-2-one, 5,6-dihydro-4-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₂ achemblock.comnih.gov |

| Molecular Weight | 112.13 g/mol nih.gov |

| IUPAC Name | 4-methyl-5,6-dihydro-2H-pyran-2-one smolecule.comachemblock.comsigmaaldrich.com |

| CAS Number | 2381-87-5 achemblock.comsigmaaldrich.comchemical-suppliers.eu |

| XLogP3 | 0.4 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 112.052429494 Da nih.gov |

| Topological Polar Surface Area | 26.3 Ų nih.gov |

| Heavy Atom Count | 8 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEASMBMVIKUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178526 | |

| Record name | 2,3-Anhydromevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-87-5 | |

| Record name | 2,3-Anhydromevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Anhydromevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5,6-dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2h Pyran 2 One, 5,6 Dihydro 4 Methyl

Strategies for the De Novo Synthesis of the 2H-Pyran-2-one, 5,6-dihydro-4-methyl- Skeleton

The construction of the 5,6-dihydro-4-methyl-2H-pyran-2-one core, an α,β-unsaturated δ-lactone, is achievable through several synthetic paradigms. These routes are critical as they establish the foundational heterocyclic structure for further chemical elaboration.

Cyclization-Based Synthetic Routes to Dihydropyranone Systems

The formation of the dihydropyranone ring is frequently accomplished via intramolecular cyclization of a linear precursor. This strategy is a cornerstone in the synthesis of this class of heterocycles. osi.lvresearchgate.net One common approach is the reductive cyclization of a suitable hydroxy-alkynoic acid. For instance, the related compound 5,6-dihydro-2H-pyran-2-one can be prepared through the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org This principle can be extended to the synthesis of the 4-methyl derivative by starting with an appropriately substituted precursor.

Other cyclization strategies mentioned for the synthesis of 5,6-dihydro-2H-pyran-2-ones include:

N-heterocyclic carbene (NHC)-precatalyst reactions involving enals and ketones. osi.lvresearchgate.net

Ring-closing metathesis (RCM) of dienes that contain a carboxylate group, often utilizing catalysts like the Grubbs II catalyst. osi.lvresearchgate.net

Condensation reactions. osi.lvresearchgate.net

Dicobalt octacarbonyl-mediated tandem (5+1)/(4+2) cycloadditions. osi.lvresearchgate.net

A notable method for a related structure, 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, involves the reaction of crotonaldehyde (B89634) with methyl vinyl ether in an autoclave at elevated temperatures. orgsyn.org While this yields a dihydropyran rather than a pyranone, subsequent oxidation could potentially form the desired lactone.

Oxidation and Reduction Pathways in 2H-Pyran-2-one, 5,6-dihydro-4-methyl- Synthesis

Oxidation and reduction reactions are pivotal in both the synthesis and transformation of pyranone systems. A key pathway to dihydropyranones is the partial hydrogenation of a corresponding pyrone. For example, the synthesis of 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is achieved through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (B586867). chemicalbook.com This process demonstrates that the double bond within the pyranone ring can be selectively reduced.

The reaction conditions, including catalyst, solvent, temperature, and hydrogen pressure, are critical for achieving high selectivity. In the hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP) to its dihydrogenated form (DHHMP), a 5 wt% Palladium on niobium pentoxide (Pd/Nb₂O₅) catalyst was employed. chemicalbook.com The study found that higher temperatures could lead to product degradation, while increased hydrogen pressure resulted in further hydrogenation to other products. chemicalbook.com The choice of solvent also significantly impacted product selectivity, with 1-butanol (B46404) providing the highest selectivity for the desired dihydropyranone. chemicalbook.com

Table 1: Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone (HMP) to 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP)

| Temperature (°C) | H₂ Pressure (psig) | Solvent | HMP Conversion (%) | DHHMP Selectivity (%) |

|---|---|---|---|---|

| 75 | 100 | 1-Butanol | 99 | 92 |

| 100 | 100 | 1-Butanol | 100 | 85 |

| 75 | 500 | 1-Butanol | 100 | 65 |

| 75 | 100 | Water | 100 | 80 |

| 75 | 100 | Methanol | 100 | 78 |

Data sourced from a study on the partial hydrogenation over a 5 wt % Pd/Nb₂O₅ catalyst. chemicalbook.com

Conversely, oxidation can be used to introduce unsaturation. The conversion of 5,6-dihydro-2H-pyran-2-one to 2H-pyran-2-one can be accomplished via bromination followed by dehydrobromination, indicating a pathway for modifying the saturation level of the pyranone ring. orgsyn.org

Catalytic Approaches and Green Chemistry Considerations in Pyranone Synthesis

Modern synthetic chemistry places a strong emphasis on sustainable and efficient catalytic methods. The synthesis of pyran derivatives has benefited significantly from the development of green catalytic systems that often involve multicomponent reactions (MCRs). nih.gov These MCRs allow for the construction of complex molecules like pyranones in a single step from simple precursors, which is both atom-economical and environmentally friendly. nih.govresearchgate.net

Various catalysts have been explored for pyran synthesis, including:

Heterogeneous Catalysts: These are favored for their ease of separation and reusability. nih.gov Examples include titanium chloride on kaolin (B608303) nanoparticles, magnetic nanoparticles like Fe₃O₄@Xanthan gum, and zinc-tin oxide nanocomposites. nih.gov

Biocatalysts and Bio-based Catalysts: L-proline has been used as a neutral bifunctional catalyst for pyranone synthesis in aqueous ethanol (B145695). researchgate.netjmaterenvironsci.com Theophylline has also been demonstrated as a green, bio-based catalyst. researchgate.net

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) has proven effective in aqueous media for the synthesis of pyran derivatives. researchgate.netjmaterenvironsci.com

Organocatalysts: Bifunctional thiourea (B124793) catalysts have been developed for the asymmetric synthesis of flavanones, a type of benzopyranone, mimicking the action of the enzyme chalcone (B49325) isomerase. acs.org

These green approaches often utilize environmentally benign solvents like water or ethanol and may be enhanced by methods such as ultrasonic irradiation to shorten reaction times and improve yields. nih.govjmaterenvironsci.com The development of one-pot catalytic asymmetric methods allows for the synthesis of enantioenriched pyranones, which are valuable intermediates for natural product synthesis. nih.gov

Advanced Derivatization and Functionalization of 2H-Pyran-2-one, 5,6-dihydro-4-methyl-

Once the core dihydropyranone skeleton is formed, its chemical reactivity can be exploited to introduce a variety of functional groups or to elaborate on existing side chains.

Introduction of Substituents on the Pyranone Ring System

The pyranone ring possesses multiple sites for the introduction of new substituents. The reactivity of pyran-2-one derivatives shows that the carbon atoms at positions 2, 4, and 6 act as electrophilic sites, while the carbon at position 5 is a nucleophilic center.

Synthetic strategies for introducing substituents include:

Domino Reactions: A highly efficient domino protocol has been developed for synthesizing 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile. acs.org This method allows for the introduction of aryl, cyano, and methylthio or amine groups onto the pyranone ring in a single process.

Phosphine-Catalyzed Annulations: Stable, tetrasubstituted 2H-pyrans can be synthesized via a [3+3] annulation of allenolates with 1,3-dicarbonyl compounds. mdpi.com

Cycloaddition Reactions: The double bond of 5,6-dihydro-2H-pyran-2-one can participate in (1,3)-dipolar cycloaddition reactions. For example, its reaction with a cyclic nitrone derived from tartaric acid yields a complex polycyclic system, demonstrating a powerful method for building molecular complexity. nih.gov

Conjugate Addition: The α,β-unsaturated lactone system is susceptible to conjugate addition. Enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one, catalyzed by a chiral phosphine-copper complex, allows for the introduction of substituents at the 6-position with high stereocontrol. sigmaaldrich.com

Table 2: Examples of Synthesized Substituted 2H-Pyran-2-ones

| Compound Name | Starting Materials | Key Reagents/Catalysts | Yield |

|---|---|---|---|

| 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, Malononitrile | KOH, DMF | 88% |

| 6-(4-Bromophenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile | 3,3-bis(methylthio)-1-(4-bromophenyl)prop-2-en-1-one, Piperidine, Malononitrile | KOH, DMF | 85% |

| (1aR,5aR,5bS,6S,7S)-6,7-Di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran | Cyclic nitrone, 5,6-Dihydro-2H-pyran-2-one | (1,3)-Dipolar Cycloaddition | Not Specified |

Data sourced from domino reaction protocols and cycloaddition studies. acs.orgnih.gov

Side-Chain Elaboration and Modification Strategies

For pyranones bearing functionalizable side chains, such as the 4-methyl group on the target compound, further modifications are possible. While specific examples for the 4-methyl group are not detailed in the provided context, general principles of side-chain chemistry can be applied. For instance, a methyl group on a heterocyclic ring can sometimes be functionalized via radical halogenation or oxidation to an aldehyde or carboxylic acid, providing a handle for further elaboration.

In related heterocyclic systems, such as pyrazolopyrimidines, side-chain modifications are common. For example, a formylation reaction using a Vilsmeier-Haack reagent (POCl₃ in DMF) can introduce an aldehyde group onto the heterocyclic scaffold, enabling further derivatization. nih.gov Similarly, the synthesis of furopyrone derivatives from dehydroacetic acid involves the condensation of a side-chain acetyl group with benzaldehyde, demonstrating how side chains can be elaborated. These strategies suggest potential pathways for the chemical modification of the 4-methyl group on the 2H-pyran-2-one, 5,6-dihydro-4-methyl- ring.

Mechanistic Investigations of Chemical Reactivity of 2H-Pyran-2-one, 5,6-dihydro-4-methyl-

The reactivity of the 2H-pyran-2-one scaffold is of significant interest in synthetic organic chemistry. The dihydropyranone core, such as that in 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, possesses multiple electrophilic sites, making it a versatile building block for the synthesis of a wide array of heterocyclic compounds. researchgate.net The reactivity is largely governed by the presence of the unsaturated lactone functionality. The endocyclic double bond and the carbonyl group create electrophilic centers at positions C2, C4, and C6, which are susceptible to nucleophilic attack. clockss.org

Nucleophilic Addition and Substitution Reactions on the Dihydropyranone Core

The dihydropyranone core of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- is susceptible to nucleophilic attack at several positions, primarily due to the electron-withdrawing effect of the carbonyl group and the polarization of the conjugated system. The key electrophilic centers are the carbonyl carbon (C2), the β-carbon of the α,β-unsaturated system (C4), and the carbon atom adjacent to the ring oxygen (C6). clockss.org

The chemical behavior of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- includes nucleophilic addition reactions. smolecule.com A notable example is its reaction with Grignard reagents, which can lead to the formation of a variety of derivatives. smolecule.com The regioselectivity of the attack (1,2-addition to the carbonyl vs. 1,4-conjugate addition) can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

In related 5-acyl-3,4-dihydro-2H-pyrans, the reaction with organometallic reagents like Grignard reagents can result in either 1,2- or 1,4-addition products. chim.it For instance, the reaction of a β-trifluoroacetyldihydropyran with phenyl- and methylmagnesium bromides has been reported to yield acyclic products resulting from ring opening following the initial nucleophilic attack. chim.it However, with a bulkier nucleophile like benzylmagnesium bromide, the 1,4-addition product is predominantly formed. chim.it

The general mechanism for nucleophilic addition to the dihydropyranone core can be illustrated by the reaction with a generic nucleophile (Nu⁻). The attack can occur at the carbonyl carbon (Path A) or at the C6 position (Path B, a conjugate addition).

Path A (1,2-Addition): The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent workup would yield the corresponding lactol.

Path B (1,4-Addition or Michael Addition): The nucleophile attacks the C6 position, leading to an enolate intermediate. This is a common pathway for softer nucleophiles. The enolate can then be protonated or react with other electrophiles.

In some cases, the initial adduct is unstable and may undergo further transformations, such as ring opening or recyclization. chim.it

Ring-Opening and Rearrangement Reactions of 2H-Pyran-2-ones

Pyran-2-one derivatives are known to undergo ring-opening and rearrangement reactions, particularly when treated with various nucleophiles. researchgate.net These reactions are a powerful tool for the synthesis of diverse heterocyclic and carbocyclic systems, as the pyran-2-one ring can be transformed into new scaffolds. clockss.org

The lactone ring in compounds like 2H-Pyran-2-one, 5,6-dihydro-4-methyl- is susceptible to cleavage. smolecule.com The attack of a nucleophile, often at the electrophilic C2 or C6 positions, can initiate a cascade of events leading to the opening of the pyran nucleus. researchgate.netclockss.org For example, reactions with nitrogen-based nucleophiles such as ammonia, amines, hydrazines, and hydroxylamine (B1172632) can lead to the formation of pyridones, pyrazoles, and isoxazoles. researchgate.net

A general mechanism for these transformations involves the initial nucleophilic attack on the pyran-2-one ring, followed by ring opening to an intermediate that subsequently cyclizes to form a new ring system. For instance, the reaction of a pyran-2-one with hydrazine (B178648) typically proceeds via attack at the C6 position, followed by ring opening and then intramolecular condensation to yield a pyridazine (B1198779) derivative.

In a study on 3-acylamino-2H-pyran-2-ones, it was observed that their Diels-Alder reactions with alkenes initially form bicyclic adducts which can then undergo further transformations. chim.it While this is a cycloaddition, it showcases the inherent reactivity of the pyranone ring that can lead to rearrangements.

Computational studies on the ring-opening of pyran and related compounds provide further insight into the energetics and pathways of these transformations. acs.org The stability of the pyran-2-one ring is a critical factor, and it is estimated to have only a fraction of the aromatic stabilization energy of benzene (B151609), making it more susceptible to reactions that involve the disruption of the ring system. chim.it

Domino and Multi-component Reaction Pathways Involving Dihydropyranones

Domino and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, which minimizes waste and improves atom economy. rsc.orgnih.govnih.gov Dihydropyranones are valuable synthons in such reaction cascades. mdpi.com

These reactions involve the transformation of functionalities formed in previous steps under the same reaction conditions to create multiple chemical bonds in sequence. nih.gov For instance, a domino protocol for the synthesis of substituted 2H-pyranones has been developed that involves consecutive addition-elimination, intramolecular cyclization, and ring-opening/closing sequences.

An example of a domino reaction involving a pyran derivative is the Knoevenagel/hetero-Diels-Alder reaction. uni-rostock.de In this sequence, a Knoevenagel condensation first generates a reactive diene, which then undergoes an intramolecular hetero-Diels-Alder reaction to form a complex heterocyclic product.

Multi-component reactions involving pyranone precursors have also been reported. For example, new MCRs have been established for the synthesis of spiro compounds and pyrazolo[3,4-b]pyridines in water under microwave irradiation, highlighting the green chemistry aspects of these methods. rsc.org These reactions proceed with high chemo-, regio-, and stereoselectivity. rsc.org The development of such processes is a significant area of research in modern synthetic organic chemistry. nih.govbohrium.com

The versatility of the pyran-2-one core in these complex transformations underscores its importance as a building block in the synthesis of biologically active natural products and pharmaceuticals. nih.gov

Biosynthesis and Natural Abundance of 2h Pyran 2 One, 5,6 Dihydro 4 Methyl and Analogues

Isolation and Characterization of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- from Biological Sources

While direct isolation of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- from biological sources is not prominently reported, the scientific literature is rich with examples of analogous dihydropyranones isolated from various, primarily fungal, species. Fungi, in particular, are prolific producers of this class of compounds.

For instance, the fungus Sphaeropsis sapinea, a pathogen of pine trees, has been shown to produce several dihydropyranone derivatives. Three specific metabolites were isolated from its culture filtrates and identified through spectroscopic and optical analysis as R-(−)-mellein, (3R,4R)-4-hydroxymellein, and (3R,4S)-4-hydroxymellein. researchgate.net Similarly, species from the genera Penicillium and Trichoderma are known sources of diverse pyran-2-one compounds, which play a role in the ecological interactions of these fungi.

The characterization of these natural products relies on a combination of chromatographic and spectroscopic techniques. Following isolation, typically through column chromatography, the precise structure of the compound is elucidated using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS), which provide detailed information about the carbon-hydrogen framework and molecular weight.

Below is a table of representative dihydropyranone analogues that have been isolated from natural biological sources.

| Compound Name | Structure | Natural Source (Organism) |

| R-(−)-Mellein |  | Sphaeropsis sapinea |

| (3R,4R)-4-Hydroxymellein |  | Sphaeropsis sapinea researchgate.net |

| Triacetic acid lactone (TAL) |  | Gerbera hybrida illinois.edunih.gov |

| 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one |  | Phaeosphaeria herpotrichoides, Glycine max (Soybean), Phaseolus vulgaris (Common Bean) nih.gov |

Elucidation of Biosynthetic Pathways Leading to 2H-Pyran-2-one, 5,6-dihydro-4-methyl- (e.g., Polyketide Origin)

The biosynthetic pathway for 2H-Pyran-2-one, 5,6-dihydro-4-methyl- has not been specifically elucidated. However, the formation of its analogues is well-understood to originate from the polyketide pathway. wikipedia.orgnih.gov Polyketides are a large class of secondary metabolites synthesized by multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov

The biosynthesis of these compounds resembles that of fatty acids, involving the sequential condensation of small carboxylic acid units. wikipedia.org A well-studied analogue that illustrates this process is Triacetic acid lactone (TAL) (4-hydroxy-6-methyl-2-pyrone). wikipedia.org The biosynthesis of TAL is catalyzed by the enzyme 2-pyrone synthase (2-PS), which was first isolated from the plant Gerbera hybrida. illinois.edunih.gov

The key steps in the biosynthesis of TAL are as follows:

Initiation: The process begins with a "starter unit," typically acetyl-CoA.

Elongation: The starter unit is extended through two consecutive condensation reactions with "extender units," which are malonyl-CoA molecules. wikipedia.org This process, catalyzed by the PKS, builds a six-carbon polyketide chain (a 3,5-diketohexanoate thioester intermediate). wikipedia.org

Cyclization: The polyketide chain then undergoes an intramolecular cyclization and dehydration to form the stable pyrone ring of TAL.

The vast diversity of polyketide structures found in nature arises from the modular nature of PKS enzymes. nih.gov Variations in the choice of starter and extender units, the degree of reduction of keto groups, and subsequent tailoring reactions (like methylation, hydroxylation, or glycosylation) lead to a wide array of different final products. nih.govsciepublish.com The biosynthesis of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- would likely follow a similar polyketide pathway, involving the formation of a specific polyketide precursor that cyclizes to form the dihydropyranone ring.

| Biosynthetic Step | Description | Key Molecules/Enzymes |

| Starter Unit Loading | An initial acyl-CoA (e.g., acetyl-CoA) is loaded onto the Polyketide Synthase (PKS). | Acetyl-CoA, PKS |

| Chain Elongation | Stepwise condensation with extender units (e.g., malonyl-CoA) to build the carbon chain. | Malonyl-CoA, PKS |

| Processing | Optional reduction of keto groups by specific domains within the PKS (Ketoreductase, Dehydratase, Enoylreductase). For dihydropyranones, some reduction steps occur. | PKS domains |

| Cyclization/Release | The completed polyketide chain is released from the enzyme, often accompanied by intramolecular cyclization to form the lactone ring. | Thioesterase domain |

Biological and Ecological Significance of Dihydropyranone Natural Products

Dihydropyranone natural products and their analogues are not merely metabolic curiosities; they possess significant biological activities that are crucial for the producing organisms' survival and interaction with their environment. Fungi, existing in competitive, species-rich environments like soil and decaying organic matter, utilize these secondary metabolites for a variety of ecological functions. nih.govresearchgate.net

A primary role of these compounds is chemical defense. Many pyranone derivatives exhibit potent antifungal activity . For example, compounds isolated from Diospyros canaliculata have shown significant activity against various fungal species. nih.gov This allows the producing fungus to inhibit the growth of competing microbes, securing resources for itself.

Furthermore, many of these metabolites display phytotoxic properties, meaning they are toxic to plants. researchgate.net The hexane (B92381) fraction from Diospyros canaliculata, for instance, demonstrated phytotoxicity comparable to the commercial herbicide paraquat. nih.gov This can be an advantageous trait for phytopathogenic fungi, as these compounds can damage host plant tissues, facilitating infection and colonization. R-(-)-mellein, produced by the pine pathogen Sphaeropsis sapinea, has been shown to have significant phytotoxic effects. researchgate.net

| Dihydropyranone Analogue | Biological Activity | Ecological Role | Source Organism |

| Plumbagin | Antifungal, Phytotoxic | Chemical defense, Pathogenicity factor | Diospyros canaliculata nih.gov |

| R-(−)-Mellein | Antifungal, Phytotoxic | Chemical defense, Pathogenicity factor | Sphaeropsis sapinea researchgate.net |

| Pogostone (derived from TAL) | Antifungal, Antibacterial | Chemical defense | Synthesized from TAL, a natural product of Gerbera hybrida nih.gov |

Biological Activity Studies of 2h Pyran 2 One, 5,6 Dihydro 4 Methyl and Its Derivatives: in Vitro and Mechanistic Perspectives

Research on Antimicrobial Activities

Derivatives of the 2H-Pyran-2-one scaffold have demonstrated considerable antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. Research has focused on identifying the structural features that enhance this activity and understanding the mechanisms of inhibition.

In Vitro Antibacterial Efficacy and Strain Specificity

Substituted 4-hydroxy-5,6-dihydro-2H-pyran-2-ones have shown potent antibacterial activity, particularly against Gram-positive bacteria. nih.govacs.orgdiva-portal.org Bioassay-guided studies of extracts from Serratia plymuthica led to the isolation of compounds like 3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one (plymuthipyranone A) and 3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one (plymuthipyranone B). nih.govacs.org These compounds were highly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values of 1-2 μg/mL and 0.8 μg/mL, respectively. nih.govacs.orgdiva-portal.org

The activity of these derivatives is closely linked to their chemical structure. Research has demonstrated that the potency of the antibacterial effect increases with the length of the alkyl and acyl substituents on the pyranone ring. nih.govacs.org This suggests that lipophilicity plays a crucial role in the antibacterial action. The broader efficacy of these compounds extends to other important pathogens, including various species of Staphylococcus and vancomycin-resistant enterococci. nih.govacs.org Furthermore, certain 4H-pyran derivatives have exhibited inhibitory action against Bacillus subtilis and show promise as anti-mycobacterial agents against Mycobacterium bovis. mdpi.comnih.gov The relationship between antioxidant properties and antibacterial activity has also been noted, with potent free radical scavengers showing enhanced toxicity towards bacteria, potentially through mechanisms like membrane permeabilization. mdpi.com

Table 1: In Vitro Antibacterial Activity of 5,6-dihydro-2H-pyran-2-one Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Plymuthipyranone A (3-butyryl-4-hydroxy-6-heptyl-5,6-dihydro-2H-pyran-2-one) | Staphylococcus aureus (MRSA) | 1-2 μg/mL | nih.govacs.orgdiva-portal.org |

| Plymuthipyranone B (3-butyryl-4-hydroxy-6-nonyl-5,6-dihydro-2H-pyran-2-one) | Staphylococcus aureus (MRSA) | 0.8 μg/mL | nih.govacs.orgdiva-portal.org |

| Plymuthipyranone B | Vancomycin-resistant enterococci | Potent Activity | nih.govacs.org |

| 4H-Pyran Derivative 4g | Bacillus subtilis | Lower IC50 than Ampicillin (B1664943) | mdpi.comnih.gov |

| 4H-Pyran Derivative 4j | Bacillus subtilis | Lower IC50 than Ampicillin | mdpi.comnih.gov |

Antifungal Properties and Inhibition Mechanisms

The antifungal potential of 4-methyl-2H-pyran-2-one derivatives has been established against a variety of plant pathogenic fungi. nih.gov Synthetic 4-methyl-6-alkyl-α-pyrones have been tested in vitro, demonstrating significant inhibition of mycelial growth. nih.gov The efficacy is dependent on the length of the alkyl chain at the C-6 position; derivatives with butyl, pentyl, hexyl, and heptyl groups were particularly effective against fungi such as Sclerotium rolfsii, Rhizoctonia bataticola, Pythium aphanidermatum, and Macrophomina phaseolina. nih.gov These compounds achieved approximately 50% mycelial growth inhibition (ED50) at concentrations between 15-50 μg/mL. nih.gov

Mechanistic studies on related compounds like 6-pentyl-2H-pyran-2-one (6PP) have provided insights into their mode of action. Research on the oomycete Peronophythora litchii indicated that 6PP's antifungal activity involves the modulation of the Target of Rapamycin (TOR) signaling pathway. mdpi.com Transcriptomic analysis revealed that 6PP treatment alters the expression of TOR pathway-related genes, suggesting that it disrupts fundamental cellular processes related to growth and virulence. mdpi.com The pyran-2-one scaffold is recognized for a wide range of biological activities, including antifungal effects. semanticscholar.orgbohrium.commedchemexpress.com

Table 2: In Vitro Antifungal Activity of 4-methyl-6-alkyl-2H-pyran-2-ones

| Compound | Fungal Strain | Activity (ED50) | Reference |

|---|---|---|---|

| 4-methyl-6-butyl-α-pyrone | Various test fungi | 15-50 μg/mL | nih.gov |

| 4-methyl-6-pentyl-α-pyrone | Various test fungi | 15-50 μg/mL | nih.gov |

| 4-methyl-6-hexyl-α-pyrone | Various test fungi | 15-50 μg/mL | nih.gov |

| 4-methyl-6-heptyl-α-pyrone | Various test fungi | 15-50 μg/mL | nih.gov |

In Vitro Anticancer Activity Investigations

The cytotoxic potential of 2H-pyran-2-one derivatives against cancer cells has been a significant area of investigation. These studies have identified promising lead compounds and have begun to uncover the molecular pathways through which they exert their effects.

Studies on Antitumor Effects in Cell Lines

A variety of substituted pyranone derivatives have demonstrated potent in vitro antitumor activity across a panel of human cancer cell lines. semanticscholar.orgnih.govnih.gov For instance, a series of substituted 4-amino-2H-pyran-2-one (APO) analogs showed significant cytotoxicity, with certain compounds exhibiting 50% effective dose (ED50) values in the low micromolar to nanomolar range (0.059–0.163 μM). nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions, such as a phenyl group at the 6-position and a 4'-methyl- or 4'-methoxy-aniline at the 4-position, are favorable for high potency. nih.gov Notably, some of these compounds displayed selectivity, being significantly less active against normal breast-derived tissue compared to breast cancer cell lines. nih.gov

Other studies on 4-chloro-5,6-dihydropyrans have confirmed their antiproliferative activities against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov Similarly, a series of dihydropyranopyran derivatives were evaluated against colon (SW-480) and breast (MCF-7) cancer cell lines, with compounds bearing 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions on a C₄-phenyl ring showing the most potent activity. nih.gov While some derivatives show broad cytotoxic potential, others like plymuthipyranone B were found to be only slightly cytotoxic to human cells, indicating a potential therapeutic window for their antibacterial applications. nih.govacs.orgdiva-portal.org

Table 3: In Vitro Anticancer Activity of 2H-Pyran-2-one Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| Substituted 4-amino-2H-pyran-2-one (APO) analogs (e.g., 19, 27) | Human tumor panel | 0.059–0.163 μM | nih.gov |

| 4-chloro-5,6-dihydropyrans | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Antiproliferative | nih.gov |

| Dihydropyranopyran derivative 4g (4-NO₂) | SW-480 (colon), MCF-7 (breast) | Potent | nih.gov |

| Dihydropyranopyran derivative 4i (4-Cl) | SW-480 (colon), MCF-7 (breast) | Potent | nih.gov |

| Plymuthipyranone B | Human cells | Slightly cytotoxic (CC50: 4.7-40 μg/mL) | nih.govacs.orgdiva-portal.org |

Molecular Target Identification and Pathway Modulation

Research into the mechanisms of anticancer action for pyran derivatives points towards the modulation of key cellular pathways involved in cell cycle regulation and apoptosis. mdpi.comnih.gov A significant molecular target identified for 4H-pyran derivatives is Cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell division. mdpi.comnih.gov Inhibition of CDK2 is considered a valid therapeutic approach for cancers like colorectal cancer. nih.gov Molecular docking simulations have supported the hypothesis that these pyran compounds bind to the ATP binding pocket of CDK2, thereby inhibiting its pro-tumorigenic activity. mdpi.comnih.gov

In addition to cell cycle arrest, apoptosis induction is another key mechanism. Certain pyran derivatives have been found to trigger programmed cell death in cancer cells through the activation of the caspase-3 gene. researchgate.net The induction of apoptosis has also been suggested as the mechanism for the limited in vitro antiproliferative activity of derivatives of 3-hydroxy-2-methyl-4H-pyran-4-one. scirp.org The structural simplification of complex natural products into the 4-amino-2H-pyran-2-one (APO) scaffold has been a successful strategy in developing new chemical entities that retain and even enhance cytotoxic activity by interacting with critical cellular targets. nih.gov

Evaluation of Antioxidant Activities

Many derivatives of 2H-pyran-2-one exhibit significant antioxidant properties, primarily through the scavenging of free radicals. The structural features of these molecules, particularly the presence and position of hydroxyl groups, are critical to their antioxidant capacity.

Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, have highlighted its strong antioxidant capabilities. nih.govrsc.org Its ability to scavenge radicals such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺), and galvinoxyl radical has been thoroughly evaluated. nih.govrsc.org Research indicates that the unstable enol structure, and specifically the hydroxyl group at the olefin position (C-5), is the key factor for its antioxidant activity. nih.govrsc.org When this hydroxyl group is protected, the compound's reducing ability is nearly eliminated. nih.gov At a concentration of 350 μM, DDMP exhibited a DPPH radical scavenging activity of 90.7%, comparable to the synthetic antioxidant BHT. nih.gov

Other 4H-pyran derivatives have also been reported as potent antioxidants. mdpi.comnih.gov In DPPH scavenging assays, certain derivatives showed scavenging potencies as high as 90.50% at a concentration of 1 mg/mL. nih.gov The antioxidant activity of these compounds is not only important in its own right but is also linked to their other biological effects, such as their antibacterial action. mdpi.com The evaluation of antioxidant potential has been conducted using various assays, including ferric reducing antioxidant power (FRAP) and nitric oxide radical inhibition, confirming the robust free-radical scavenging properties of this class of compounds. scirp.org

Table 4: Antioxidant Activity of 2H-Pyran-2-one Derivatives

| Compound/Derivative | Assay | Activity/Result | Reference |

|---|---|---|---|

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH Radical Scavenging (at 350 μM) | 90.7% scavenging | nih.gov |

| DDMP | ABTS˙⁺ Radical Scavenging | High activity | nih.govrsc.org |

| DDMP | Galvinoxyl Radical Scavenging | 88.7% scavenging | nih.gov |

| 4H-Pyran Derivative 4g | DPPH Radical Scavenging (at 1 mg/mL) | 90.50% scavenging | nih.gov |

| 4H-Pyran Derivative 4j | DPPH Radical Scavenging (at 1 mg/mL) | 88.00% scavenging | nih.gov |

Structure-Activity Relationship (SAR) Analysis for 2H-Pyran-2-one, 5,6-dihydro-4-methyl- Derivatives

The relationship between the chemical structure of a molecule and its biological activity is a foundational concept in medicinal chemistry. By systematically altering the molecular structure of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its biological effects. This process, known as Structure-Activity Relationship (SAR) analysis, aims to optimize desired activities and minimize unwanted side effects by making targeted modifications. For derivatives of 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, SAR studies have provided valuable insights into their cytotoxic, antibacterial, and antioxidant activities.

A core finding across multiple studies is that the 5,6-dihydro-α-pyrone ring system is a crucial pharmacophore, particularly for cytotoxic activity. researchgate.net The α,β-unsaturated lactone within this ring is considered essential for the biological action of these compounds. nih.gov Modifications to the substituents on this core structure significantly influence the potency and selectivity of the biological response.

Cytotoxic and Anti-proliferative Activity

The cytotoxic potential of 5,6-dihydro-2H-pyran-2-one derivatives has been extensively studied, particularly against various cancer cell lines. The substitution pattern on the pyranone ring plays a critical role in determining the potency of these compounds.

Key SAR findings for cytotoxic activity include:

Stereochemistry at C6: The stereochemistry at the 6-position of the pyranone ring is a significant determinant of activity. For instance, in studies of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one stereoisomers, the (6S,2′R) isomer demonstrated the most potent and specific activity against Italian ryegrass roots. researchgate.net Similarly, for anti-proliferative effects against PC-3 and MCF-7 cancer cell lines, the (R)-enantiomers of 6-aryl substituted derivatives showed better cytotoxicity. nih.gov

Substitution at C6: The nature of the substituent at the 6-position is paramount. Replacing the styryl group of the natural product (R)-Goniothalamin with a 2-naphthyl substituent resulted in a slight improvement in cytotoxicity. nih.gov Further investigation into 6-alkyl chains revealed that the presence and configuration of a hydroxyl group on this chain are important for activity. researchgate.net The 2'-dehydroxy derivative of one tested compound showed the highest activity against HeLa cells, indicating that a hydroxyl group at this specific position may not be essential for potency in all cases. researchgate.net

Aromatic Substituents: For derivatives with an aromatic moiety on the C6 side chain, substitutions on the phenyl ring can enhance activity. A small, electron-withdrawing atom, such as fluorine, at the 4-position of the benzene (B151609) ring was found to increase plant growth inhibitory activity by two- to three-fold compared to the unsubstituted phenyl analog. nih.gov

The α,β-Unsaturated Double Bond: The double bond within the lactone ring is considered critical for phytotoxicity and likely contributes to cytotoxicity in other models as well. researchgate.net

Table 1: SAR of 6-Substituted 5,6-dihydro-2H-pyran-2-one Derivatives on Cytotoxicity

| Compound/Derivative Class | Key Structural Feature | Observed Activity/Finding | Reference |

|---|---|---|---|

| (R)-Goniothalamin Analogues | Replacement of styryl at C6 with 2-naphthyl | Slightly improved cytotoxicity against PC-3 and MCF-7 cells. | nih.gov |

| 6-(2-hydroxy-6-phenylhexyl) derivatives | (6S,2'R)-stereoisomer | Most potent phytotoxicity against Italian ryegrass roots (IC50 = 43.2 µM). | researchgate.net |

| 6-(2-hydroxy-6-phenylhexyl) derivatives | 2'-Dehydroxy modification | Highest activity against HeLa cells (IC50 = 1.4 µM). | researchgate.net |

| (S)-6-[(R)-2-hydroxy-6-phenylhexyl] derivatives | Fluorine at 4-position of phenyl ring | 2-3 fold higher plant growth inhibitory activity (IC50 = 17 µM against roots). | nih.gov |

Antibacterial Activity

Derivatives based on the pyran scaffold have demonstrated notable antibacterial properties. SAR studies in this area focus on how different substituents contribute to inhibiting bacterial growth, often showing selectivity between Gram-positive and Gram-negative strains.

Key SAR findings for antibacterial activity include:

Substituents at C2: For 2H-pyran-3(6H)-one derivatives, the bulkiness of the substituent at the C-2 position was directly correlated with greater antibacterial activity against Gram-positive bacteria. nih.gov

Aromatic Substituents: The presence of specific aromatic groups, such as phenylthio, benzenesulfonyl, and p-bromophenyl, at the C-2 position was found to be beneficial for activity against Gram-positive bacteria. nih.gov

The α,β-Enone System: The enone system within the pyran ring is considered essential for the antibacterial action of 6-hydroxy-2H-pyran-3(6H)-ones. nih.gov

4H-Pyran Derivatives: In a series of 4H-pyran derivatives, compounds featuring a 4-chlorophenyl (4j) or a 3,4,5-trimethoxyphenyl (4g) group at the C4 position showed significant inhibitory activity against Gram-positive isolates, with IC₅₀ values lower than the reference drug ampicillin in some cases. nih.gov

Table 2: SAR of Pyran Derivatives on Antibacterial Activity

| Compound/Derivative Class | Key Structural Feature | Target Organism | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| 2H-Pyran-3(6H)-ones | Bulkier C-2 substituent | Gram-positive bacteria | Greater antibacterial activity. | nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Phenylthio group at C2 | Staphylococcus aureus | MIC of 1.56 µg/mL. | nih.gov |

| 4H-Pyran derivative (4j) | 4-Chlorophenyl at C4 | Gram-positive bacteria | Lower IC50 values than ampicillin against tested isolates (except B. cereus). | nih.gov |

| 4H-Pyran derivative (4g) | 3,4,5-Trimethoxyphenyl at C4 | Gram-positive bacteria | Lower IC50 values than ampicillin against tested isolates (except B. cereus). | nih.gov |

Antioxidant Activity

The pyran scaffold is also found in compounds with significant antioxidant properties. The ability to scavenge free radicals is highly dependent on the electronic properties and substitution patterns of the ring.

Key SAR findings for antioxidant activity include:

Hydroxyl Groups: For 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the hydroxyl group at the olefinic C5 position is critical for its antioxidant activity. rsc.org This suggests that the unstable enol structure is a key factor in its ability to scavenge radicals. rsc.org Protecting this hydroxyl group leads to a decrease in reducing ability. rsc.org

Substituents on 4H-Pyran Ring: In a study of 4H-pyran derivatives, compounds with a 4-chlorophenyl group (4j) and a 3,4,5-trimethoxyphenyl group (4g) demonstrated the strongest DPPH radical scavenging and reducing potencies. nih.gov Compound 4j, in particular, was found to be more efficient than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov

Table 3: SAR of Pyran Derivatives on Antioxidant Activity

| Compound/Derivative Class | Key Structural Feature | Assay | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Free hydroxyl group at C5 (enol structure) | Radical Scavenging (ABTS, DPPH) | The C5-OH is the key factor for antioxidant activity. | rsc.org |

| 4H-Pyran derivative (4j) | 4-Chlorophenyl at C4 | DPPH Scavenging | Strongest scavenging potency, more efficient than BHT. | nih.gov |

| 4H-Pyran derivative (4g) | 3,4,5-Trimethoxyphenyl at C4 | DPPH Scavenging | High scavenging potency (90.50% at 1 mg/mL). | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2h Pyran 2 One, 5,6 Dihydro 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationfrontiersin.orgresearchgate.netnih.gov

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. researchgate.netmdpi-res.combohrium.com

Proton (¹H) and Carbon (¹³C) NMR Techniques

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (methyl, methylene (B1212753), methine, or quaternary).

In a study where 4-methyl-5,6-dihydro-2H-pyran-2-one was isolated from the fungus Aspergillus sydowii, its structure was confirmed through detailed NMR analysis. frontiersin.org The proton NMR spectrum shows a methyl group singlet, two methylene groups appearing as triplets, and an olefinic methine proton as a quartet. frontiersin.org The ¹³C NMR spectrum correspondingly displays signals for one methyl, two methylene, one methine, and two quaternary carbons, one of which is the characteristic carbonyl carbon of the lactone. frontiersin.org

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|

| 2.01 | s | - | CH₃-7 |

| 2.38 | t | 6.0 | CH₂-5 |

| 4.38 | t | 6.0 | CH₂-6 |

| 5.83 | q | 1.5 | CH-3 |

Data sourced from a study on metabolites from Aspergillus sydowii. frontiersin.org

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δC) | Carbon Type | Assignment |

|---|---|---|

| 22.6 | CH₃ | C-7 |

| 29.2 | CH₂ | C-5 |

| 65.9 | CH₂ | C-6 |

| 116.8 | CH | C-3 |

| 157.8 | C | C-4 |

| 164.8 | C | C-2 (C=O) |

Data sourced from a study on metabolites from Aspergillus sydowii. frontiersin.org

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure from the individual proton and carbon signals.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons. For 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, a key correlation would be observed between the methylene protons at position 5 (δH ≈ 2.38 ppm) and the adjacent oxygenated methylene protons at position 6 (δH ≈ 4.38 ppm), confirming the -CH₂-CH₂-O- fragment. frontiersin.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their respective carbon signals: δH 2.01 with δC 22.6 (methyl group), δH 2.38 with δC 29.2 (C-5), δH 4.38 with δC 65.9 (C-6), and δH 5.83 with δC 116.8 (C-3). frontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different spin systems and identifying quaternary carbons. Key HMBC correlations would include:

Protons of the methyl group (CH₃-7) to the olefinic carbons C-3 and C-4, and the carbonyl carbon C-2.

The olefinic proton (H-3) to the carbonyl carbon (C-2) and the quaternary carbon C-4.

The methylene protons at C-5 to the quaternary carbon C-4 and the oxygenated carbon C-6.

These combined 2D experiments provide irrefutable evidence for the proposed structure. mdpi-res.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netnih.gov

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula for 2H-Pyran-2-one, 5,6-dihydro-4-methyl- is C₆H₈O₂ with a molecular weight of 112.13 g/mol . researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The compound has been identified in analyses using high-resolution techniques like GC × GC/HR-TOF/MS, confirming its presence in complex samples such as truffles. researchgate.netnih.gov An accurate mass measurement would confirm the C₆H₈O₂ formula, a critical piece of data in the identification process. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual volatile components within a mixture. 2H-Pyran-2-one, 5,6-dihydro-4-methyl- has been identified as a volatile organic compound in various natural sources, including wild edible mushrooms and Ayurvedic fermented medicines, using GC-MS. researchgate.netresearchgate.net

In a typical electron ionization (EI) mass spectrum, the molecule would undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 112. Key fragmentation pathways would likely include:

Loss of carbon monoxide (CO): A neutral loss of 28 Da, leading to a fragment ion at m/z 84.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclic systems, which could lead to the cleavage of the pyranone ring.

Loss of the methyl group: A loss of 15 Da, resulting in a fragment at m/z 97.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The structure of 2H-Pyran-2-one, 5,6-dihydro-4-methyl- contains several key functional groups that give rise to characteristic absorption bands.

The most prominent features in the IR spectrum would be:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group in the α,β-unsaturated lactone. This peak is typically observed in the range of 1715-1750 cm⁻¹.

C=C Stretching: An absorption of medium intensity for the carbon-carbon double bond within the ring, expected around 1640-1680 cm⁻¹.

C-O Stretching: Two distinct C-O stretching bands are expected for the lactone group. The C-O-C stretch (ester ether bond) and the O=C-O stretch would appear in the fingerprint region, typically between 1050-1300 cm⁻¹.

C-H Stretching: Absorption bands for sp² C-H (from the C=C-H bond) would appear just above 3000 cm⁻¹, while those for sp³ C-H (from the -CH₂- and -CH₃ groups) would appear just below 3000 cm⁻¹.

Summary of Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated lactone) | Stretch | 1715 - 1750 (Strong) |

| C=C (alkene in ring) | Stretch | 1640 - 1680 (Medium) |

| C-O (ester) | Stretch | 1050 - 1300 (Strong) |

| =C-H (sp²) | Stretch | > 3000 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical characterization, particularly for natural products where biological activity is often stereospecific. For a compound such as 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, which possesses a stereocenter, chiroptical spectroscopic methods, especially Electronic Circular Dichroism (ECD), offer a powerful tool for unambiguous stereochemical assignment.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. The α,β-unsaturated lactone moiety in 2H-Pyran-2-one, 5,6-dihydro-4-methyl- serves as an effective chromophore, giving rise to characteristic Cotton effects in the ECD spectrum. However, the interpretation of experimental ECD spectra through empirical rules alone can be challenging and sometimes misleading, especially for conformationally flexible molecules.

Modern approaches circumvent these limitations by integrating experimental ECD measurements with quantum chemical calculations. Time-dependent density functional theory (TD-DFT) has emerged as a robust and widely used method for predicting the ECD spectra of chiral molecules. The general methodology involves a multi-step process:

Conformational Analysis: A thorough search for all possible low-energy conformers of the molecule is performed using molecular mechanics force fields.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT.

TD-DFT Calculations: For each significant conformer, the excitation energies and corresponding rotatory strengths are calculated using TD-DFT.

Spectral Simulation: The calculated rotatory strengths are used to generate a simulated ECD spectrum for each conformer, which are then Boltzmann-averaged according to their relative energies to produce a final theoretical spectrum.

Comparison and Assignment: The theoretical ECD spectrum is then compared with the experimental spectrum. A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for the confident assignment of the absolute configuration of the analyzed compound.

In a recent study detailing the isolation of various polyketides, including 2H-Pyran-2-one, 5,6-dihydro-4-methyl-, the absolute configurations of the novel compounds sajaroketides A and B were determined using this advanced TD-DFT/ECD approach. mdpi.comresearchgate.net This highlights the application of the methodology to complex molecules isolated from natural sources. The researchers performed TD-DFT-based calculations to predict the ECD spectra for the different possible stereoisomers of the sajaroketides. By comparing these computationally generated spectra with the experimentally measured ECD spectra, they were able to unambiguously assign the absolute configurations of the chiral centers in these new compounds. mdpi.comresearchgate.net

While the specific experimental and calculated ECD data for 2H-Pyran-2-one, 5,6-dihydro-4-methyl- from this study are not detailed, the analysis of related δ-lactones provides insight into the expected spectral characteristics. For instance, studies on similar furan-2-yl-δ-lactone subunits have shown that different conformations of the lactone ring can lead to nearly mirror-image ECD spectra, underscoring the critical importance of a thorough conformational analysis for accurate stereochemical assignment. rsc.org

The table below illustrates the type of data generated from TD-DFT/ECD calculations for a representative chiral molecule, showcasing the correlation between theoretical predictions and experimental observations that underpins stereochemical assignments.

| Parameter | Description |

| Methodology | Time-Dependent Density Functional Theory (TD-DFT) |

| Computational Steps | 1. Conformational search (e.g., Molecular Mechanics) 2. Geometry optimization (e.g., B3LYP/6-31G(d)) 3. ECD calculation (e.g., CAM-B3LYP/TZVP) 4. Boltzmann averaging of spectra |

| Key Output Data | Excitation Wavelength (nm), Rotatory Strength (R), Cotton Effect Sign |

| Validation | Comparison of the final calculated spectrum with the experimental ECD spectrum. |

Computational and Theoretical Chemistry Approaches in the Study of 2h Pyran 2 One, 5,6 Dihydro 4 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometry, electronic properties, and reactivity of pyranone derivatives. semanticscholar.orgscifiniti.com DFT calculations are used to determine fundamental reactivity descriptors by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scifiniti.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.

Studies on similar pyranone structures show that the HOMO and LUMO are typically located on the pyran ring. scifiniti.com Reactivity descriptors such as ionization potential, electron affinity, chemical potential, and electrophilicity index can be calculated to characterize a molecule's reactivity. scifiniti.commdpi.com For instance, in an analysis of tautomeric forms of a related pyrone, the form with higher ionization energy and electrophilicity index was identified, providing insight into its reaction preferences. scifiniti.com Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. semanticscholar.org For pyranone derivatives, nitrogen atoms and benzene (B151609) rings have been identified as key molecular sites based on MEP analysis. semanticscholar.org

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Indicates the molecule's tendency to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Indicates the molecule's tendency to act as an electron acceptor. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. (I+A)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. (I-A)/2 | A larger value indicates greater stability and lower reactivity. |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. χ²/2η | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com These simulations allow researchers to observe how a molecule like 2H-Pyran-2-one, 5,6-dihydro-4-methyl- behaves in different environments, providing detailed information on its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov

In the context of pyranone derivatives, MD simulations have been used to study their interactions with water, which is crucial for understanding their solubility and behavior in biological systems. semanticscholar.orgmdpi.com These simulations can calculate interaction energies and count the number of hydrogen bonds formed between the compound and water molecules. semanticscholar.org For example, a study on pyranone analogues found that most derivatives formed an average of about three hydrogen bonds with surrounding water molecules. semanticscholar.org MD simulations are also employed to assess the stability of a ligand when bound to a protein target. nih.gov By simulating the protein-ligand complex over a period (e.g., 10 ns), researchers can observe the stability of the interactions, such as hydrogen bonds and hydrophobic contacts, and analyze the root-mean-square fluctuation (RMSF) of the ligand's atoms to gauge its mobility within the binding site. nih.govnih.gov

| Parameter/Output | Description | Example from Research |

|---|---|---|

| Simulation Time | The duration of the simulation. | 10 ns. semanticscholar.org |

| Temperature | The temperature at which the simulation is run. | 300 K. semanticscholar.org |

| Solvent Model | The model used to represent the solvent. | Simple Point Charge (SPC) model for water. semanticscholar.org |

| Interaction Energy | The calculated energy of interaction between the solute and solvent. | Interaction energies with water ranged from ~63 to ~77 kcal/mol for different derivatives. semanticscholar.org |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of a particle from a reference position over time. | Low RMSF values (e.g., below 2 Å) indicate a stable complex with limited movement. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijesm.co.innih.gov The fundamental principle is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijesm.co.inscienceforecastoa.com While specific QSAR models for 2H-Pyran-2-one, 5,6-dihydro-4-methyl- are not detailed in the available literature, the methodology provides a framework for predicting its potential biological effects.

A QSAR study involves several key steps: compiling a dataset of structurally related compounds with known biological activities, calculating a set of molecular descriptors for each compound, developing a mathematical model that correlates the descriptors with activity using statistical methods, and validating the model's predictive power. nih.govresearchgate.net Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electronic fields). nih.gov These models are valuable in drug discovery for predicting the activity of new or untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. ijesm.co.innih.gov

| Descriptor Type | Description | Examples |

|---|---|---|

| Electronic | Describe the electronic properties of the molecule. | Dipole moment, partial atomic charges, HOMO/LUMO energies. nih.gov |

| Steric | Relate to the size and shape of the molecule. | Molecular volume, surface area, Taft steric parameters. scienceforecastoa.com |

| Hydrophobic | Quantify the molecule's lipophilicity. | LogP (octanol-water partition coefficient), π values of substituents. scienceforecastoa.com |

| Topological | Numerical indices derived from the 2D representation of the molecule. | Connectivity indices, Wiener index, Kier & Hall indices. |

Molecular Docking Investigations into Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a potential drug molecule like 2H-Pyran-2-one, 5,6-dihydro-4-methyl- might interact with a specific biological target.

Docking studies on pyran-containing compounds have been performed to elucidate their binding modes with protein targets, such as cyclin-dependent kinase 2 (CDK2), an important anti-cancer target. nih.gov The process involves placing the ligand into the active site of the protein and scoring different poses based on binding energy. nih.gov The results reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.govacs.org For example, docking of dihydropyranopyran derivatives into the CDK2 active site showed that amino groups could form hydrogen bonds with residues like GLU81 and LEU83, while phenyl rings engaged in lipophilic interactions with residues such as VAL18 and PHE82. nih.gov Such insights are vital for optimizing ligand structure to enhance binding affinity and selectivity.

| Interaction Type | Description | Example Protein Residues |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. acs.org | GLU81, LEU83, ASN132, GLN131. nih.gov |

| Hydrophobic/Lipophilic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. acs.org | VAL18, ALA31, VAL64, PHE82, ILE10. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | PHE82. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. | ASP145. nih.gov |

Computational Analysis of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful lens for examining the detailed mechanisms of chemical reactions, including those involving pyranones. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. smu.edu

DFT calculations have been successfully applied to study the mechanism of Diels-Alder reactions involving 2H-pyran-2-ones. dntb.gov.ua These studies can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism by locating the relevant transition states and intermediates. dntb.gov.ua For example, the reaction of 2H-pyran-2-ones with certain alkynes was found to follow a polar, asynchronous two-step mechanism. dntb.gov.ua The activation free energy (ΔG≠) and activation energy (Ea) are key parameters calculated to understand the kinetics of a reaction. mdpi.com Computational studies on the thermal decomposition of related dihydropyran molecules have calculated these kinetic parameters and shown how substituents (like a methyl group) can decrease the activation free energy, influencing the reaction rate. mdpi.com This type of analysis is essential for understanding reactivity and designing efficient synthetic routes. smu.edudntb.gov.ua

| Compound | Activation Free Energy (ΔG≠, kJ·mol−1) | Activation Energy (Ea, kJ·mol−1) |

|---|---|---|

| 3,6-dihydro-2H-pyran | 196 | Not specified |

| 4-methyl-3,6-dihydro-2H-pyran | 190 | Not specified |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 183 | Not specified |

Applications of 2h Pyran 2 One, 5,6 Dihydro 4 Methyl As a Key Building Block in Complex Chemical Synthesis

Role in the Synthesis of Heterocyclic Scaffolds and Frameworks

The 2H-pyran-2-one core is a powerful scaffold for the synthesis of a multitude of other heterocyclic systems. researchgate.netresearchgate.net The inherent reactivity of the lactone ring, coupled with the conjugated double bond, allows for various ring-opening, rearrangement, and cycloaddition reactions to generate new heterocyclic frameworks.

Researchers have demonstrated that pyran-2-one derivatives can be transformed into a wide array of five and six-membered heterocyclic rings. researchgate.net These transformations often involve reactions with dinucleophilic reagents that interact with the electrophilic centers of the pyran-2-one ring. researchgate.net For instance, reactions with reagents like hydrazines, o-phenylenediamine, and various amino-heterocycles can lead to the formation of pyrazoles, benzodiazepines, and fused pyridine (B92270) systems, respectively. researchgate.net

A significant strategy involves the use of 3-amino-2H-pyran-2-one derivatives, which are readily prepared from their 3-benzoylamino precursors. researchgate.net These amino derivatives are effective building blocks for more complex heterocyclic structures. For example, they have been successfully transformed into pyridazine (B1198779) derivatives through novel reaction pathways. researchgate.net Furthermore, the Diels-Alder reaction of 3-benzoylamino-2H-pyran-2-ones with dienophiles like maleic anhydride (B1165640) has been used to produce complex bicyclic systems such as bicyclo[2.2.2]oct-7-enes. researchgate.net

One notable application is the synthesis of indolizidine alkaloids. A (1,3)-dipolar cycloaddition reaction between a cyclic nitrone and 5,6-dihydro-2H-pyran-2-one serves as a key step in constructing the core structure, which is then elaborated through a sequence of reactions including methanolysis and intramolecular alkylation to yield the indolizidine skeleton. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Pyran-2-one Derivatives

| Pyran-2-one Derivative | Reagent/Reaction Type | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| 5,6-dihydro-2H-pyran-2-one | Cyclic Nitrone (Dipolar Cycloaddition) | Indolizidine | nih.gov |

| 3-Benzoylamino-2H-pyran-2-ones | Maleic Anhydride (Diels-Alder) | Bicyclo[2.2.2]oct-7-ene | researchgate.net |

| 4-Hydroxy-6-methyl-pyran-2-one derivatives | Substituted Hydrazines | Pyrazole | researchgate.net |

| 4-Hydroxy-6-methyl-pyran-2-one derivatives | o-Phenylenediamine | Benzimidazole | researchgate.net |

| 3-Amino-2H-pyran-2-ones | Various | Pyridazine | researchgate.net |

Utilization in the Preparation of Natural Product Analogues and Designed Molecules

The structural motif of 5,6-dihydro-2H-pyran-2-one is a common feature in numerous natural products, making it an attractive starting point for the synthesis of these molecules and their analogues. osi.lvnih.gov The ability to construct the pyranone ring and then modify it allows chemists to access a wide range of biologically relevant compounds. urfu.ruacs.org

One of the most common biomimetic strategies for synthesizing the 4-hydroxy-2-pyrone core, a close relative of the title compound, involves the cyclization of 1,3,5-tricarbonyl compounds, mimicking the action of polyketide synthases in nature. urfu.ru This approach has been instrumental in the synthesis of various natural products.

The versatility of pyran-2-ones as intermediates is highlighted in the total synthesis of complex macrocyclic natural products. For example, highly functionalized tetrahydropyran-4-ones, which can be derived from pyranone precursors, are key components in the synthesis of neopeltolide (B1256781) and okilactiomycin. acs.org The synthesis of these complex molecules often relies on robust methods like the Prins reaction to form the pyran ring with high stereoselectivity. acs.org

Furthermore, the synthesis of the natural product (R)-rugulactone, which possesses anticancer properties, underscores the importance of the 5,6-dihydro-2H-pyran-2-one scaffold. osi.lvresearchgate.net Synthetic routes to such compounds and their enantiomerically pure forms are of significant interest for pharmacological studies. nih.gov The synthesis of (S)-dermolactone, a tetracyclic lactone, was achieved using a chiral pyranone-related diene, demonstrating the power of these building blocks in enantioselective synthesis. nih.gov

Table 2: Natural Product Classes Accessible from Pyran-2-one Building Blocks

| Target Molecule/Class | Synthetic Strategy | Key Pyran-derived Intermediate | Reference |

|---|---|---|---|

| (R)-Rugulactone | Various | 5,6-dihydro-2H-pyran-2-one scaffold | osi.lvresearchgate.net |

| Neopeltolide / Okilactiomycin | Prins Cyclization | Functionalized Tetrahydropyran-4-one | acs.org |

| (S)-Dermolactone | Diels-Alder / Cyclization | Chiral diene derived from pyranone precursor | nih.gov |

| Indolizidine Alkaloids | Dipolar Cycloaddition | 5,6-dihydro-2H-pyran-2-one | nih.gov |

Contribution to the Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are important three-dimensional scaffolds in medicinal chemistry. nih.gov The 2H-pyran-2-one framework provides a valuable entry point for the synthesis of these complex structures, particularly spiro-heterocycles.

Research has shown that 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one can be effectively used in the synthesis of spiro-γ/δ-dilactones. chemicalbook.com Moreover, it serves as a precursor for the preparation of various spiroheterocycles that incorporate fused heterocyclic systems. chemicalbook.com

A general strategy for creating spirocyclic pyrans involves multicomponent reactions (MCRs). For example, a one-pot reaction involving an isatin, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound can lead to the formation of novel fused spiro-4H-pyran derivatives. acs.org These reactions proceed under green conditions and produce structurally diverse spiro compounds with potential biological activities. acs.org Another approach involves the ring-closing metathesis (RCM) of a diene precursor, which can be prepared from a cyclic ketone, to form a spirocyclic dihydropyran. nih.gov This spiro-alkene can then be further functionalized, for instance, through epoxidation and subsequent ring-opening, to generate libraries of novel spirocyclic amino alcohols. nih.gov

Table 3: Synthetic Approaches to Spirocyclic Systems Involving Pyran Scaffolds

| Starting Material/Precursor | Key Reaction | Type of Spirocyclic System | Reference |

|---|---|---|---|

| 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one | Cyclization | Spiro-γ/δ-dilactone | chemicalbook.com |

| Isatin, Malononitrile, Dimedone | Multicomponent Reaction (MCR) | Fused spiro-4H-pyran | acs.org |

| tert-Butoxycarbonyl-4-piperidone | Ring-Closing Metathesis (RCM) | Spirocyclic 3,6-dihydro-2H-pyran | nih.gov |

| Primary Alkylamines / Halogenated Vinylpyridines | Photoredox-Catalysed Hydroaminoalkylation (HAA) / SNAr | Spirocyclic Tetrahydronaphthyridines | nih.gov |

Involvement in the Synthesis of Tetracyclic and Other Polycyclic Compounds

The pyran-2-one moiety is a key building block not only for simple heterocycles but also for the assembly of complex polycyclic and fused ring systems. researchgate.netresearchgate.net Its ability to participate in intramolecular cyclization and cycloaddition reactions makes it a strategic component in the synthesis of elaborate molecular architectures.

An efficient method for constructing fused and tetracyclic pyran rings involves intramolecular palladium-catalyzed reactions. espublisher.com One such strategy uses an intramolecular Heck reaction followed by either β-hydride elimination or C-H bond activation to form the fused pyran ring system. This methodology has been successfully applied to synthesize tetracyclic pyran rings from O-methallylated ether precursors. espublisher.com